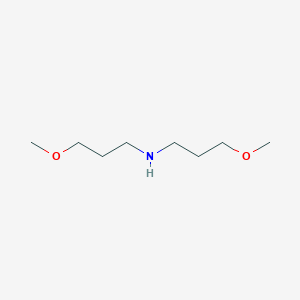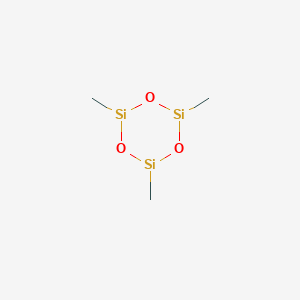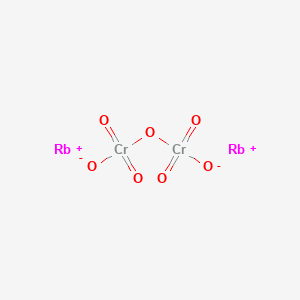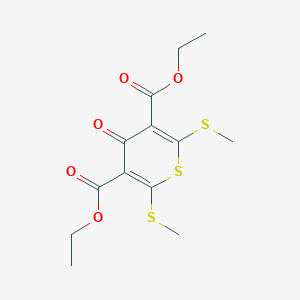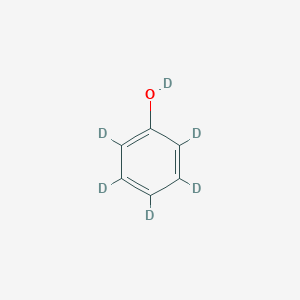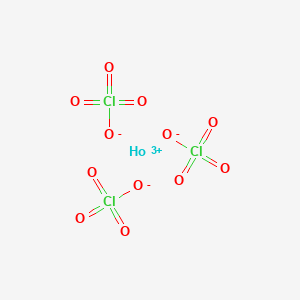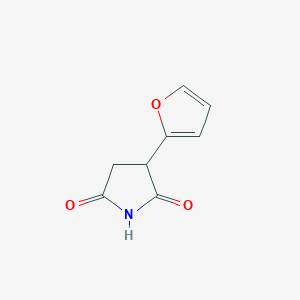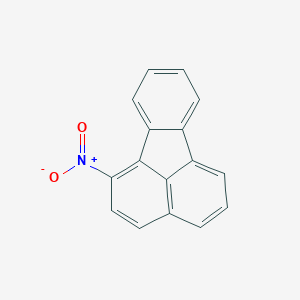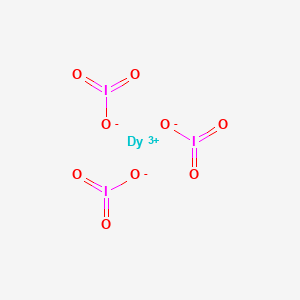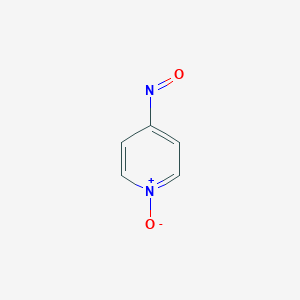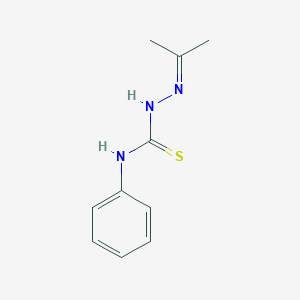
Acetone, 4-phenyl-3-thiosemicarbazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetone, 4-phenyl-3-thiosemicarbazone, also known as Acetone Thiosemicarbazone (ATSC), is a compound that has been widely studied for its potential applications in scientific research. ATSC is a thiosemicarbazone derivative that has shown promise in a variety of fields, including cancer research, infectious disease research, and neurology.
Mecanismo De Acción
The mechanism of action of ATSC is not fully understood, but it is thought to involve the inhibition of key enzymes and signaling pathways involved in cell growth, replication, and survival. ATSC has been shown to inhibit the activity of ribonucleotide reductase, an enzyme involved in DNA synthesis, as well as the activity of NF-κB, a key signaling pathway involved in inflammation and cell survival.
Efectos Bioquímicos Y Fisiológicos
ATSC has been shown to have a variety of biochemical and physiological effects, including the induction of apoptosis, the inhibition of angiogenesis, the inhibition of viral and bacterial replication, and the promotion of neuronal survival. ATSC has also been shown to have antioxidant properties, through the inhibition of oxidative stress and the promotion of cellular detoxification.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ATSC has several advantages for use in laboratory experiments, including its low toxicity, its ease of synthesis, and its ability to penetrate cell membranes. However, ATSC also has several limitations, including its limited solubility in aqueous solutions, its instability in acidic environments, and its potential for non-specific binding to proteins and other biomolecules.
Direcciones Futuras
There are several future directions for research on ATSC, including the development of more stable and soluble derivatives, the optimization of synthesis methods, and the exploration of new applications in fields such as immunology and regenerative medicine. Additionally, further research is needed to fully elucidate the mechanism of action of ATSC and to identify potential drug targets for therapeutic intervention.
Métodos De Síntesis
ATSC can be synthesized through a variety of methods, including the reaction of acetone with thiosemicarbazide, followed by the addition of phenylhydrazine. The resulting compound can be purified through recrystallization and characterized through a variety of spectroscopic techniques, including NMR and IR spectroscopy.
Aplicaciones Científicas De Investigación
ATSC has been studied for its potential applications in a variety of scientific fields. In cancer research, ATSC has been shown to inhibit the growth of cancer cells in vitro and in vivo, through the induction of apoptosis and the inhibition of angiogenesis. In infectious disease research, ATSC has been shown to have antiviral and antibacterial properties, through the inhibition of viral and bacterial replication. In neurology, ATSC has been shown to have neuroprotective properties, through the inhibition of oxidative stress and the promotion of neuronal survival.
Propiedades
Número CAS |
14673-56-4 |
|---|---|
Nombre del producto |
Acetone, 4-phenyl-3-thiosemicarbazone |
Fórmula molecular |
C10H13N3S |
Peso molecular |
207.3 g/mol |
Nombre IUPAC |
1-phenyl-3-(propan-2-ylideneamino)thiourea |
InChI |
InChI=1S/C10H13N3S/c1-8(2)12-13-10(14)11-9-6-4-3-5-7-9/h3-7H,1-2H3,(H2,11,13,14) |
Clave InChI |
AYODCYOTZCCVLO-UHFFFAOYSA-N |
SMILES isomérico |
CC(=NNC(=NC1=CC=CC=C1)S)C |
SMILES |
CC(=NNC(=S)NC1=CC=CC=C1)C |
SMILES canónico |
CC(=NNC(=S)NC1=CC=CC=C1)C |
Otros números CAS |
14673-56-4 |
Sinónimos |
Acetone 4-phenyl thiosemicarbazone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



